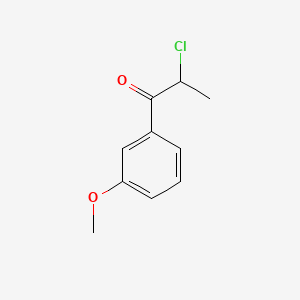

2-Chloro-1-(3-methoxyphenyl)propan-1-one

Description

2-Chloro-1-(3-methoxyphenyl)propan-1-one is a chloro-substituted propanone derivative with a methoxyphenyl group at the 1-position. Its molecular formula is C₁₀H₁₁ClO₂, and it features a ketone functional group adjacent to a chlorine atom, making it reactive in nucleophilic substitution or elimination reactions.

Properties

CAS No. |

160388-15-8 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.646 |

IUPAC Name |

2-chloro-1-(3-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClO2/c1-7(11)10(12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3 |

InChI Key |

JQJMJLTWFIXNDD-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC(=CC=C1)OC)Cl |

Synonyms |

1-Propanone, 2-chloro-1-(3-methoxyphenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-1-(3-chlorophenyl)propan-1-one

- Structure : Replaces the 3-methoxy group with a 3-chloro substituent.

- Its GHS safety data indicate hazards such as skin/eye irritation .

- Applications : Likely used as a precursor in synthetic organic chemistry, similar to other chlorinated ketones.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Structure : Substitutes the 3-methoxy group with a 4-chloro substituent and replaces the chlorine at the 2-position with a cyclopropyl ring.

- The 4-chloro substituent may enhance lipophilicity .

(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

- Structure: Incorporates a conjugated enone system (C=C bond) between the two aromatic rings.

- Crystallographic studies highlight planar geometry, favoring π-π stacking interactions .

Amino-Substituted Derivatives

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

- Structure: Replaces the chlorine atom with an amino group (NH₂) and includes a hydrochloride salt.

- Properties: The amino group enables hydrogen bonding, enhancing solubility in aqueous media. The hydrochloride salt form improves stability and crystallinity .

1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride

- Structure: Substitutes chlorine with a methylamino group (NHCH₃).

- The hydrochloride salt form is common in pharmaceuticals to enhance bioavailability .

Piperazine/Piperidine Derivatives

2-Chloro-1-(4-cyclohexylpiperazin-1-yl)propan-1-one

- Structure : Incorporates a piperazine ring with a cyclohexyl substituent.

- Molecular weight: 258.79 g/mol .

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

- Structure : Features a dimethyl-substituted piperidine ring.

- Properties : Predicted pKa of -0.76 suggests weak acidity. The steric hindrance from dimethyl groups may slow metabolic degradation .

Key Research Findings

Reactivity: Chlorine at the 2-position in 2-chloro-1-arylpropan-1-ones facilitates nucleophilic substitution, enabling derivatization (e.g., replacement with amino groups) .

Crystallography : Compounds like (E)-3-(2-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibit planar structures, critical for materials science applications such as NLO materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.